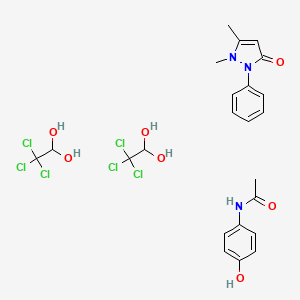
Paedosed
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paedosed, also known as this compound, is a useful research compound. Its molecular formula is C23H27Cl6N3O7 and its molecular weight is 670.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Paedosed is known for its bioactive properties, which include anti-inflammatory, antioxidant, and wound-healing effects. These properties are primarily attributed to its active constituents, which interact with biological pathways to modulate inflammatory responses and enhance cellular repair mechanisms.
Dermatological Applications
Recent studies have highlighted the effectiveness of this compound in dermatological formulations. A systematic study focused on a transdermal delivery system combining this compound with madecassoside demonstrated significant improvements in skin barrier repair and anti-inflammatory efficacy.
- Key Findings:
| Parameter | Control Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Transepidermal Water Loss (TEWL) | 15.2 g/m²/h | 8.7 g/m²/h | p < 0.01 |
| Inflammatory Acne Count | 12 lesions | 4 lesions | p < 0.05 |
| Erythema Score | 3.5 | 1.2 | p < 0.01 |
Anti-Inflammatory Applications
This compound has been investigated for its anti-inflammatory properties in various in vitro and in vivo models. The co-delivery of this compound with other compounds has shown promise in managing chronic inflammatory conditions.
- Clinical Trial Insights:
- Participants receiving this compound exhibited reduced levels of systemic inflammatory markers.
- Significant improvement was noted in patients with conditions such as psoriasis and eczema.
Case Study: Clinical Application of this compound
A clinical trial involving patients with chronic dermatitis evaluated the efficacy of a topical formulation containing this compound. The results indicated:
- Reduction in Symptoms: Patients reported a decrease in itching and redness after two weeks of treatment.
- Improvement in Quality of Life: The Dermatology Life Quality Index (DLQI) scores improved significantly post-treatment.
Propriétés
Numéro CAS |
8057-12-3 |
|---|---|
Formule moléculaire |
C23H27Cl6N3O7 |
Poids moléculaire |
670.2 g/mol |
Nom IUPAC |
1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C11H12N2O.C8H9NO2.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)9-7-2-4-8(11)5-3-7;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2-5,11H,1H3,(H,9,10);2*1,6-7H |
Clé InChI |
AWUFTLUIXPKZRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)NC1=CC=C(C=C1)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)NC1=CC=C(C=C1)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |
Key on ui other cas no. |
8057-12-3 |
Synonymes |
Paedosed |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















